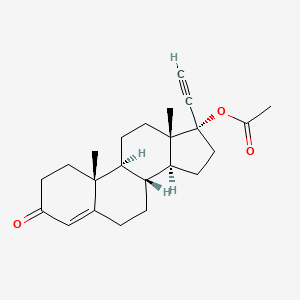![molecular formula C10H16ClN5 B12347537 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride CAS No. 1856031-07-6](/img/structure/B12347537.png)
1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Vorbereitungsmethoden
The synthesis of 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with appropriate reagents under controlled conditions. One common method involves the use of hydrazine-coupled pyrazoles, which are synthesized and verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with acetyl chloride may yield acetylated derivatives, while reactions with benzyl chloride may produce benzylated products.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other pyrazole derivatives. In biology and medicine, it has shown potential as an antileishmanial and antimalarial agent . The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool for studying disease mechanisms and developing new therapeutic agents. In industry, it may be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in Leishmania parasites . This inhibition disrupts the parasite’s metabolic processes, leading to its death. The compound’s binding to the active site of the enzyme is characterized by strong hydrophobic interactions and lower binding free energy .
Vergleich Mit ähnlichen Verbindungen
1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is unique among pyrazole derivatives due to its specific structure and pharmacological properties. Similar compounds include other hydrazine-coupled pyrazoles, such as 1-methylpyrazole-4-boronic acid pinacol ester and 1-Boc-pyrazole-4-boronic acid pinacol ester . These compounds share similar chemical backbones but differ in their functional groups and specific applications. The unique structure of this compound contributes to its distinct pharmacological profile and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
1856031-07-6 |
|---|---|
Molekularformel |
C10H16ClN5 |
Molekulargewicht |
241.72 g/mol |
IUPAC-Name |
1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-10(7-15(3)13-8)11-4-9-5-12-14(2)6-9;/h5-7,11H,4H2,1-3H3;1H |
InChI-Schlüssel |
FLOREAXJDDOGAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




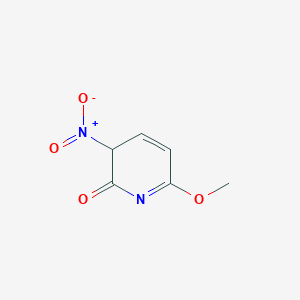
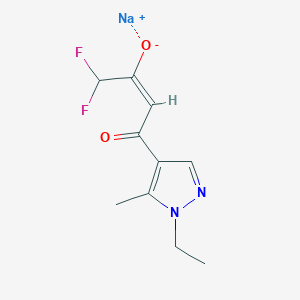
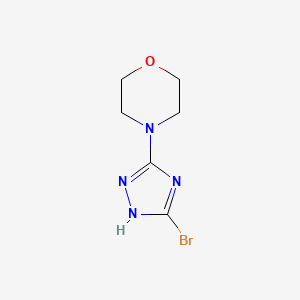
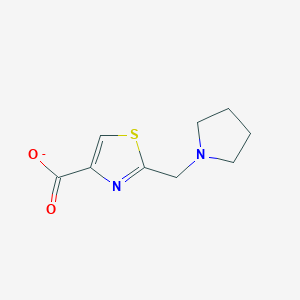

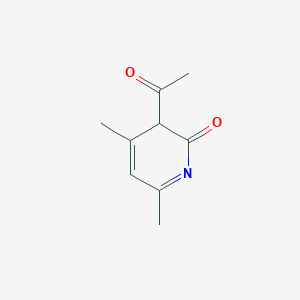
![3aH-thieno[2,3-b]pyridin-4-one](/img/structure/B12347485.png)
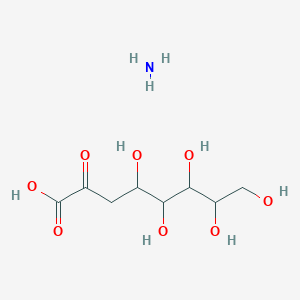
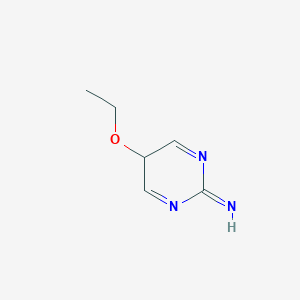
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12347517.png)

